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molecular formula C9H8O3 B1319496 2,3-Dihydrobenzofuran-6-carboxylic acid CAS No. 301836-57-7

2,3-Dihydrobenzofuran-6-carboxylic acid

Cat. No. B1319496
M. Wt: 164.16 g/mol
InChI Key: GOWYEADOSDCIEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06465493B1

Procedure details

Palladium bis(triphenylphosphine) dibromide (3 g) was added to a degassed methanolic solution (30 ml) of trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester (5 g) and tributylamine (5 ml). The mixture was charged with carbon monoxide at 40 psi in a Berghoff pressure vessel then heated at 100° C. for 72 hours. The resulting methanolic solution of 2,3-dihydro-benzofuran-6-carboxylic acid methyl ester was treated with sodium hydroxide solution (50 ml of 2M aqueous solution) and stirred at room temperature for 18 hours. The reaction mixture was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and extracted with ethyl acetate (300 ml). The ethyl acetate layer was separated and the product extracted into saturated sodium bicarbonate solution (200 ml). The sodium bicarbonate solution was acidified to pH 1 with hydrochloric acid (5M aqueous solution) and the resulting precipitate dissolved in ethyl acetate. The ethyl acetate layer was separated, dried (MgSO4) and evaporated to dryness under reduced pressure to yield the title compound (0.6 g, 20%). 1H NMR (250 MHz, CD3OD) δ: 3.20 (2H, t, J=8.6 Hz), 4.54 (2H, t, J=8.6 Hz), 7.23 (1H, d, J=8 Hz), 7.25 (1H, brs), 7.49(1H, dd, J=8 and 1 Hz).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
Quantity
30 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Palladium bis(triphenylphosphine) dibromide
Quantity
3 g
Type
catalyst
Reaction Step Four
Yield
20%

Identifiers

REACTION_CXSMILES
C(N(CCCC)CCCC)CCC.[C]=O.C[O:17][C:18]([C:20]1[CH:28]=[CH:27][C:23]2[CH2:24][CH2:25][O:26][C:22]=2[CH:21]=1)=[O:19].Cl>[Br-].[Br-].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.[Pd+2].[OH-].[Na+]>[O:26]1[C:22]2[CH:21]=[C:20]([C:18]([OH:19])=[O:17])[CH:28]=[CH:27][C:23]=2[CH2:24][CH2:25]1 |f:4.5.6.7.8,9.10,^3:13|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C]=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(=O)C1=CC2=C(CCO2)C=C1
Name
Quantity
50 mL
Type
solvent
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Four
Name
trifluoro-methanesulfonic acid 2,3-dihydro benzofuran-6-yl ester
Quantity
30 mL
Type
reactant
Smiles
Name
Quantity
5 mL
Type
reactant
Smiles
C(CCC)N(CCCC)CCCC
Name
Palladium bis(triphenylphosphine) dibromide
Quantity
3 g
Type
catalyst
Smiles
[Br-].[Br-].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.[Pd+2]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
stirred at room temperature for 18 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 ml)
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
EXTRACTION
Type
EXTRACTION
Details
the product extracted into saturated sodium bicarbonate solution (200 ml)
DISSOLUTION
Type
DISSOLUTION
Details
the resulting precipitate dissolved in ethyl acetate
CUSTOM
Type
CUSTOM
Details
The ethyl acetate layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness under reduced pressure

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
O1CCC2=C1C=C(C=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.6 g
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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